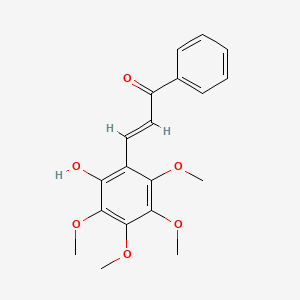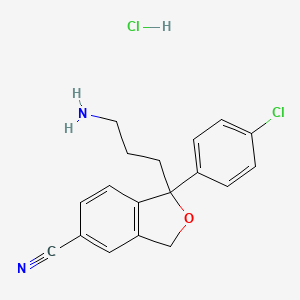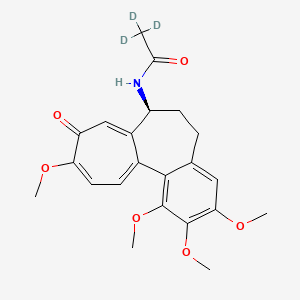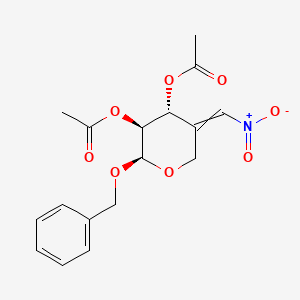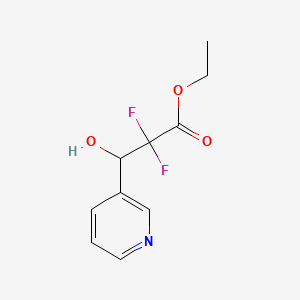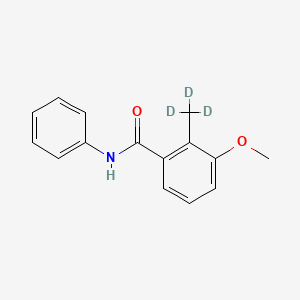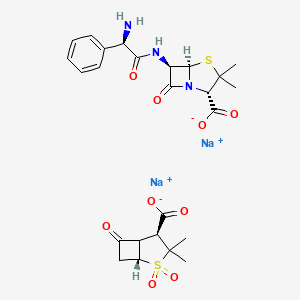
Ampicillin/sulbactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ampicillin/sulbactam is a combination medication consisting of the antibiotic ampicillin and the beta-lactamase inhibitor sulbactam. Ampicillin is a penicillin-derived antibiotic that targets a broad spectrum of bacterial infections, while sulbactam inhibits beta-lactamase enzymes produced by bacteria, thereby preventing the degradation of ampicillin. This combination is particularly effective against beta-lactamase-producing bacteria, making it a valuable treatment option for various infections .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- The industrial production of this compound involves the combination of ampicillin sodium and sulbactam sodium in a sterile environment to form a dry powder for injection. This mixture is then reconstituted with a suitable solvent before administration .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Used in the synthesis of sulbactam.
Acylating Agents: Used in the synthesis of ampicillin.
Major Products:
- The primary products of these reactions are ampicillin and sulbactam, which are combined to form the final therapeutic compound .
Chemistry:
- This compound is used in research to study the mechanisms of beta-lactamase inhibition and antibiotic resistance .
Biology:
- It is employed in microbiological studies to evaluate the efficacy of antibiotics against resistant bacterial strains .
Medicine:
- Clinically, this compound is used to treat a variety of infections, including those caused by beta-lactamase-producing bacteria. It is particularly effective against infections caused by Acinetobacter baumannii .
Industry:
Aplicaciones Científicas De Investigación
Beta-Lactamase Inhibitor and Antibacterial Activity
- Sulbactam/ampicillin is a combination of sulbactam sodium, a beta-lactamase inhibitor with minimal intrinsic antibacterial activity, and ampicillin sodium, an aminopenicillin. Sulbactam acts by irreversibly inactivating beta-lactamases from most beta-lactamase-producing organisms. This combination has been effective in treating infections due to beta-lactamase-producing bacteria like Staphylococcus aureus, Escherichia coli, and species of Klebsiella and Bacteroides (Benson & Nahata, 1988).
Analytical Determination in Mixtures
- A spectrophotometric method has been developed for resolving binary mixtures of ampicillin sodium and sulbactam sodium. This method enhances spectral details allowing the determination of each drug without interference from the other, a critical step in quality control and drug formulation (Mahgoub & Aly, 1998).
Pharmacokinetics and Clinical Efficacy
- Sulbactam/ampicillin has been used for treating polymicrobial aerobic or anaerobic infections and uncomplicated gonorrhea. The pharmacokinetics of sulbactam are similar to those of ampicillin, but sulbactam tends to achieve higher serum and tissue concentrations. The combination is generally well-tolerated and offers a new approach in managing bacterial infections (Noguchi & Gill, 1988).
Quantitative Analysis in Pharmaceuticals
- A high-performance liquid chromatography (HPLC) method has been developed for simultaneously determining ampicillin sodium and sulbactam sodium in powder for injection. This method is significant for ensuring the correct dosage and quality in pharmaceutical preparations (Mai et al., 2019).
Effectiveness Against Specific Infections
- Ampicillin/sulbactam has shown effectiveness against Acinetobacter baumannii infections, a significant advantage during times of increasing antimicrobial resistance (Rafailidis, Ioannidou, & Falagas, 2012).
Mecanismo De Acción
The mechanism of action of ampicillin is based on suppression of bacterial wall synthesis (in the growth phase) via blockade of the penicillin-binding proteins (PBPs) such as the transpeptidases . This results in a bactericidal action. In combination with sulbactam, the inactivation of ampicillin by certain beta-lactamases is inhibited .
Comparación Con Compuestos Similares
Amoxicillin/clavulanic acid: Another combination of a penicillin-derived antibiotic and a beta-lactamase inhibitor.
Piperacillin/tazobactam: A combination used for more severe infections, particularly those caused by Pseudomonas aeruginosa.
Uniqueness:
- Ampicillin/sulbactam is unique in its specific targeting of beta-lactamase-producing bacteria, making it particularly effective in treating infections where other antibiotics may fail .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and clinicians can better utilize this compound to combat bacterial infections effectively.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ampicillin sodium mixture with sulbactam sodium involves the combination of ampicillin sodium and sulbactam sodium through a chemical reaction.", "Starting Materials": [ "Ampicillin sodium", "Sulbactam sodium" ], "Reaction": [ "Step 1: Dissolve ampicillin sodium in water to form a clear solution.", "Step 2: Dissolve sulbactam sodium in water to form a clear solution.", "Step 3: Add the sulbactam sodium solution to the ampicillin sodium solution slowly with constant stirring.", "Step 4: Continue stirring the mixture for a specific period until a homogeneous mixture is formed.", "Step 5: Filter the mixture to remove any impurities.", "Step 6: Dry the filtered mixture to obtain the final product, Ampicillin sodium mixture with sulbactam sodium." ] } | |
Número CAS |
117060-71-6 |
Fórmula molecular |
C24H30N4Na2O9S2 |
Peso molecular |
628.6 g/mol |
Nombre IUPAC |
disodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(1R,4S)-3,3-dimethyl-2,2,6-trioxo-2λ6-thiabicyclo[3.2.0]heptane-4-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.C8H11NO5S.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12);;/t9-,10-,11+,14-;5-,6+;;/m11../s1 |
Clave InChI |
MWBFWOYZSJLWIO-UBWQYZJSSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na] |
SMILES |
CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+].[Na+] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


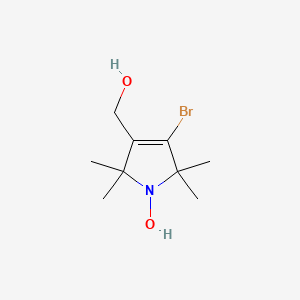
![8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B561993.png)


![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)
![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
